molecular formula C13H19N B14257039 Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- CAS No. 375395-22-5

Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl-

Cat. No.: B14257039
CAS No.: 375395-22-5
M. Wt: 189.30 g/mol
InChI Key: LRJFENJNBIDXQZ-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinoline N-oxide using a palladium on carbon (Pd/C) catalyst under mild conditions can yield the desired tetrahydroquinoline compound . Another method involves the Friedländer condensation, where an o-aminocarbonyl compound reacts with a carbonyl compound containing an active α-methylene group in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic hydrogenation processes. These methods typically use metal catalysts such as palladium, platinum, or nickel under controlled temperature and pressure conditions to achieve high yields and purity . The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the tetrahydro and alkyl substituents.

    1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline without the methyl and propyl groups.

    2-Methylquinoline: A methyl-substituted derivative of quinoline.

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-1-methyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydro ring and alkyl groups enhances its stability and reactivity compared to other quinoline derivatives .

Properties

CAS No.

375395-22-5

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-methyl-2-propyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C13H19N/c1-3-6-12-10-9-11-7-4-5-8-13(11)14(12)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3

InChI Key

LRJFENJNBIDXQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=CC=CC=C2N1C

Origin of Product

United States

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